2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15(2)26(17-7-5-4-6-8-17)20(28)14-31-22-25-24-19(21(29)27(22)23)13-16-9-11-18(30-3)12-10-16/h4-12,15H,13-14,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHATAROXLZVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a derivative of triazine and thiadiazine structures, which have been recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazine Core : The triazine ring is known for its role in various pharmacological activities.
- Thioether Group : This moiety often enhances the compound's interaction with biological targets.
- Aromatic Substituents : The presence of methoxy and phenyl groups may influence the lipophilicity and bioavailability.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H157) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Effects
A study assessed the compound's activity using the Sulforhodamine B (SRB) assay, which quantifies cell viability based on total protein synthesis. Results indicated that the compound significantly reduced cell viability in treated cancer cell lines compared to controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| H157 | 15.0 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies evaluating its efficacy against bacterial strains have shown promising results, indicating its potential as an antibacterial agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurodegenerative diseases:
| Enzyme | IC50 (µM) | Significance |
|---|---|---|
| Acetylcholinesterase | 8.5 | Potential treatment for Alzheimer's |
| Butyrylcholinesterase | 10.2 | Neuroprotective effects |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Increases in pro-apoptotic factors (Bax, caspase-3) and decreases in anti-apoptotic factors (Bcl-2) have been observed in treated cells.
- Cell Cycle Regulation : Compounds have shown to arrest the cell cycle at specific phases, leading to reduced proliferation.
- Enzyme Interaction : The thioether group enhances binding affinity to target enzymes, leading to effective inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
